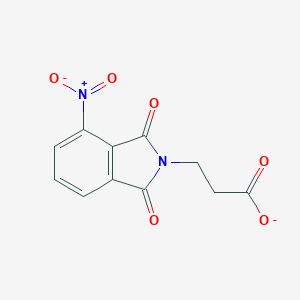

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is not directly discussed in the provided papers. However, the papers do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of similar nitro compounds. The first paper discusses energetic materials containing a nitro group and an azoxy group, which are relevant to the nitro group chemistry in the compound of interest . The second paper explores the nitration of lignin model compounds, which involves the introduction of a nitro group into an aromatic system, a reaction that could be analogous to the synthesis of the nitro group in the compound of interest .

Synthesis Analysis

While the exact synthesis of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid is not described, the papers provide information on the synthesis of related nitro compounds. The first paper details the synthesis of substituted azoxyfurazans, which involves the reaction of an amino-nitro-triazole with a nitrosofurazan derivative . This process could offer insights into the synthesis of nitro compounds, particularly in the context of introducing nitro groups to aromatic rings. The second paper describes the nitration of lignin model compounds, which could be relevant to the synthesis of the nitro group in the compound of interest .

Molecular Structure Analysis

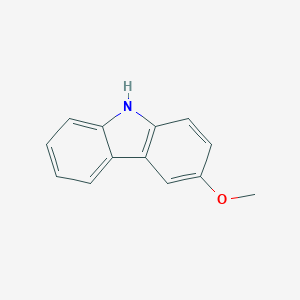

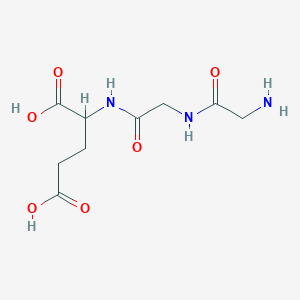

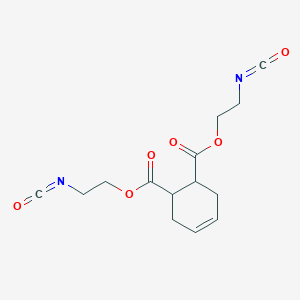

The molecular structure of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid would include an aromatic isoindolinone ring system with a nitro substituent, which is a common feature in energetic materials as discussed in the first paper . The presence of the nitro group is significant as it contributes to the reactivity and stability of the compound. The second paper does not directly contribute to the molecular structure analysis of the compound of interest .

Chemical Reactions Analysis

The chemical reactions involving nitro compounds are diverse and can include oxidation, reduction, and substitution reactions. The first paper provides an example of the transformation of an amino group into a nitro group in the context of synthesizing energetic materials . This transformation could be relevant to understanding the reactivity of the nitro group in the compound of interest. The second paper discusses the nitration of aromatic compounds and the potential for demethylation, which could be pertinent to reactions involving the nitro group on an aromatic ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro compounds are influenced by their molecular structure. The first paper reports that the synthesized nitro compounds exhibit high thermal stability and acceptable densities, which could be indicative of the properties of 3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid . The standard enthalpies of formation and oxygen balance are also discussed, which are important parameters in evaluating the energetic potential of nitro compounds. The second paper does not provide information on the physical and chemical properties of the compound of interest .

特性

IUPAC Name |

3-(4-nitro-1,3-dioxoisoindol-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O6/c14-8(15)4-5-12-10(16)6-2-1-3-7(13(18)19)9(6)11(12)17/h1-3H,4-5H2,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGIXCCWHKPRJEG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Nitro-1,3-dioxoisoindolin-2-yl)propanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)